molecular formula C8H9BrN2 B14875356 4-Bromo-6-(but-3-en-1-yl)pyrimidine

4-Bromo-6-(but-3-en-1-yl)pyrimidine

Cat. No.: B14875356
M. Wt: 213.07 g/mol
InChI Key: YXCIMTHOXUCUEK-UHFFFAOYSA-N
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Description

4-Bromo-6-(but-3-en-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a but-3-en-1-yl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(but-3-en-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the but-3-en-1-yl group. One common method includes:

    Bromination: Starting with 6-(but-3-en-1-yl)pyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and alkylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(but-3-en-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The but-3-en-1-yl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can yield alkanes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of 4-substituted pyrimidines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

4-Bromo-6-(but-3-en-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(but-3-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

    4-Bromo-6-methylpyrimidine: Similar structure but with a methyl group instead of a but-3-en-1-yl group.

    6-(But-3-en-1-yl)pyrimidine: Lacks the bromine substitution at the 4-position.

    4-Chloro-6-(but-3-en-1-yl)pyrimidine: Chlorine atom instead of bromine at the 4-position.

Uniqueness: 4-Bromo-6-(but-3-en-1-yl)pyrimidine is unique due to the combination of the bromine atom and the but-3-en-1-yl group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-6-but-3-enylpyrimidine

InChI

InChI=1S/C8H9BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h2,5-6H,1,3-4H2

InChI Key

YXCIMTHOXUCUEK-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=NC=N1)Br

Origin of Product

United States

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